molecular formula C15H12O6 B600618 Okanin CAS No. 484-76-4

Okanin

Cat. No.: B600618
CAS No.: 484-76-4
M. Wt: 288.25 g/mol
InChI Key: GSBNFGRTUCCBTK-DAFODLJHSA-N
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Description

Okanin is a chalconoid, a type of natural phenolic compound. . The compound is known for its various biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action:

Okanin, a major flavonoid found in the herb tea Coreopsis tinctoria Nutt., primarily targets two enzymes in the human body: cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2D6 (CYP2D6) . These enzymes play crucial roles in drug metabolism, making them essential for maintaining homeostasis.

Mode of Action:

This compound exerts its effects by inhibiting these enzymes. The inhibition type differs between the two:

Biochemical Pathways:

The affected pathways include drug metabolism and clearance. By inhibiting CYP3A4 and CYP2D6, this compound alters the breakdown and elimination of various drugs. This interaction can lead to unexpected drug levels and potential adverse effects .

Pharmacokinetics:

This compound’s pharmacokinetic properties impact its bioavailability:

Result of Action:

Molecularly and cellularly, this compound’s action impacts drug metabolism. By inhibiting CYP3A4 and CYP2D6, it can alter drug levels, potentially leading to therapeutic failure or toxicity. Researchers are actively studying its effects on specific drugs .

Action Environment:

Environmental factors, such as diet, co-administered drugs, and individual genetic variations, influence this compound’s efficacy and stability. Caution is advised when consuming this compound-containing products, especially alongside medications metabolized by CYP3A4 or CYP2D6 .

Biochemical Analysis

Biochemical Properties

Okanin interacts with several enzymes and proteins. It has been found to strongly inhibit Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2D6 (CYP2D6), which are key enzymes involved in drug metabolism . The interaction between this compound and these enzymes has been determined by enzyme kinetics, multispectral technique, and molecular docking .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate cognitive impairment in bilateral common carotid artery occlusion (BCCAO) mice, inhibit neuronal loss and microglial activation, decrease NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome activation, and increase miR-7 expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to both the tyrosine and partial ATP binding sites of the enzyme, preventing substrate binding . Furthermore, it has been found to inhibit the TLR4/NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, it has been found to attenuate cognitive impairment in BCCAO mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in BCCAO mice, this compound was administered at a dose of 10 mg per kg per day .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to inhibit CYP3A4 and CYP2D6 activities, which are key enzymes involved in drug metabolism .

Transport and Distribution

Its high affinity for PfTyrRS, as confirmed by bio-layer interferometry (BLI), suggests that it may be transported and distributed within cells via specific transporters or binding proteins .

Subcellular Localization

Molecular dynamics (MD) simulations have highlighted the stable conformation of this compound within PfTyrRS and its sustained binding to the enzyme .

Chemical Reactions Analysis

Okanin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, through mixed and non-competitive inhibition . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antioxidant Activity

Okanin exhibits strong antioxidant properties, which can help mitigate oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, particularly in the context of ischemic stroke. It has been shown to inhibit microglial activation and reduce the expression of pro-inflammatory cytokines, which are critical in the inflammatory response following brain injury . this compound's mechanism involves the suppression of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome activation, highlighting its potential as a therapeutic agent for stroke recovery .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects by attenuating cognitive impairment associated with ischemic stroke. In animal models, this compound treatment improved cognitive function and reduced neuronal loss, suggesting its potential as a functional food component aimed at enhancing recovery post-stroke .

Induction of Apoptosis and Pyroptosis

This compound has been studied for its anticancer properties, particularly against oral squamous cell carcinoma (OSCC). It induces cell death through mechanisms involving both apoptosis and pyroptosis. In vitro studies have shown that this compound significantly reduces cell viability and colony formation in OSCC cell lines . The compound's IC50 values indicate potent cytotoxic effects, with lower concentrations leading to substantial reductions in cell growth.

Mechanistic Insights

The anticancer mechanisms of this compound involve:

  • Cell Cycle Arrest : this compound causes G2/M phase arrest in cancer cells, disrupting their proliferation.
  • Caspase Activation : The induction of apoptosis is confirmed through increased caspase-3/7 activity.
  • Pyroptosis Markers : In vivo studies have demonstrated that this compound reduces tumor growth while activating pyroptosis-related markers such as CASP1 and GSDMD .

Data Table: Summary of this compound's Biological Activities

Activity Description Reference
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryInhibits microglial activation; reduces pro-inflammatory cytokines
NeuroprotectiveImproves cognitive function post-stroke; reduces neuronal loss
Induces ApoptosisReduces viability in OSCC; activates caspase pathways
Induces PyroptosisActivates pyroptosis markers; reduces tumor growth in animal models

Case Study 1: this compound in Stroke Recovery

A study investigated the effects of this compound on cognitive impairment following ischemic stroke in mice. Results indicated that this compound treatment led to significant improvements in cognitive function and reduced inflammation markers. The study highlighted the potential of this compound as a functional food component for stroke recovery .

Case Study 2: this compound and Oral Cancer

In a series of experiments involving OSCC cell lines, this compound was shown to effectively inhibit cell growth and induce apoptosis. The findings support the use of this compound as a promising therapeutic agent for oral cancer treatment, warranting further clinical investigation .

Biological Activity

Okanin, a naturally occurring chalcone predominantly found in the genus Bidens, has garnered attention due to its diverse biological activities. This article explores the various mechanisms through which this compound exerts its effects, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features an α-β unsaturated carbonyl group, which is critical for its biological activity. The compound's structural characteristics contribute to its interaction with various biological pathways, particularly in inflammatory responses and cancer cell proliferation.

Inhibition of Inflammatory Responses

Research indicates that this compound significantly inhibits the activation of microglia in response to lipopolysaccharide (LPS) stimulation. Specifically, it suppresses the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and reducing nuclear translocation of NF-κB p65. This action leads to decreased expression of inducible nitric oxide synthase (iNOS) and nitric oxide production in activated macrophages:

  • Western Blot Analysis : this compound treatment resulted in a dose-dependent reduction of iNOS protein levels.
  • mRNA Expression : this compound significantly inhibited LPS-induced iNOS mRNA expression at concentrations as low as 10 μM, demonstrating its potential as an anti-inflammatory agent .

Table 1: Effects of this compound on iNOS Expression

Treatment Concentration (μM)iNOS mRNA Expression (%)
Control11.6 ± 0.4
LPS100.0 ± 1.3
194.8 ± 3.9
1049.3 ± 1.3
3018.0 ± 0.7
10010.6 ± 0.6

Anticancer Activity

This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma (OSCC). The compound induces G2/M phase arrest and pyroptosis, a form of programmed cell death associated with inflammation:

  • Cell Viability Assays : this compound reduced colony formation in OSCC cells in a dose-dependent manner, with IC50 values indicating significant efficacy at concentrations as low as 20 μM.
  • Mechanistic Insights : Flow cytometry revealed that this compound treatment led to increased sub-G1 fractions, indicative of apoptosis .

Table 2: Anticancer Effects of this compound on OSCC Cells

Cell LineIC50 (μM)Colony Formation (%)
SAS20Reduced significantly
SCC2525Reduced significantly

Antithrombotic Effects

This compound has been investigated for its potential antithrombotic properties. Studies demonstrated that it could prolong coagulation time both in vitro and in vivo, suggesting a role in preventing thrombus formation .

Antimalarial Activity

Recent findings indicate that this compound exhibits significant inhibitory activity against Plasmodium falciparum, with an IC50 value of approximately 2.84 μM for PfTyrRS, an essential enzyme for parasite survival. The compound's low cytotoxicity (over 85% cell viability at concentrations up to 100 μM) further underscores its therapeutic potential .

Case Studies and Clinical Implications

The promising biological activities of this compound have led to its exploration as a candidate for nutraceutical applications aimed at preventing neurodegenerative disorders and inflammatory diseases. For instance, studies have suggested that this compound may serve as a nutritional preventive strategy due to its ability to modulate inflammatory pathways .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBNFGRTUCCBTK-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-76-4, 38081-56-0
Record name Okanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Okanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93087
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name OKANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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